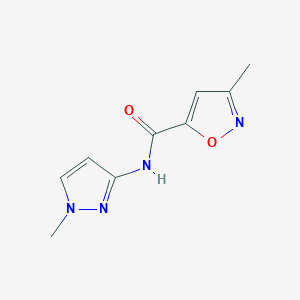

3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

3-methyl-N-(1-methylpyrazol-3-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-6-5-7(15-12-6)9(14)10-8-3-4-13(2)11-8/h3-5H,1-2H3,(H,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCIRIFKONIQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NN(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyrazole moiety: This step involves the reaction of the oxazole intermediate with a pyrazole derivative, often under reflux conditions in the presence of a suitable catalyst.

Methylation: The final step involves the methylation of the nitrogen atoms in the pyrazole and oxazole rings using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide exhibit anticancer properties. Studies have shown that oxazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell growth and survival, making this compound a candidate for further investigation in cancer therapeutics .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis or function may contribute to its efficacy. Research into its structure-activity relationship (SAR) is ongoing to optimize its potency against resistant strains .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and pathways, it could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Synthesis and Modification

The synthesis of this compound can be achieved through various organic reactions involving the appropriate precursors. Modifications of the oxazole ring or the pyrazole moiety can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-2-Carboxamide Derivatives

Compounds 128 , 129 , 130 , and 133 () share a pyrrole-2-carboxamide core but differ in substituents and bioactivity profiles:

Key Observations :

- Synthetic Efficiency : Compound 133 exhibits the highest yield (44%), attributed to the stability of the indazole substituent during coupling .

- Bioisosteric Effects : The replacement of indole (in 128 ) with indazole (in 133 ) improves metabolic stability, as seen in ESIMS data .

- Chirality Impact : Enantiomers 129 and 130 show identical spectral properties but may differ in biological activity due to stereochemical effects .

Pyrazole-4-Carboxamide Derivatives

Compounds 3a–3p () are 5-chloro-pyrazole-4-carboxamides with aryl/heteroaryl substitutions:

| Compound | Substituents (R₁, R₂) | Yield (%) | Melting Point (°C) | ESIMS m/z |

|---|---|---|---|---|

| 3a | R₁ = Ph, R₂ = Ph | 68% | 133–135 | 403.1 |

| 3b | R₁ = 4-Cl-Ph, R₂ = Ph | 68% | 171–172 | 437.1 |

| 3d | R₁ = 4-F-Ph, R₂ = Ph | 71% | 181–183 | 421.0 |

Key Observations :

- Electron-Withdrawing Groups : Chlorine (e.g., 3b ) and fluorine (e.g., 3d ) substituents enhance thermal stability (higher melting points) and MS signal intensity .

- Synthetic Universality : The EDCI/HOBt-mediated coupling protocol () achieves consistent yields (~60–71%) across diverse substrates, unlike the lower yields in pyrrole derivatives .

Oxazole vs. Pyrrole/Pyrazole Hybrids

Notes

Synthesis Challenges : The target compound’s discontinued status () contrasts with the robust synthesis of pyrazole-4-carboxamides (), suggesting scalability or stability issues.

Structural Optimization : Replacement of oxazole with pyrrole/indazole moieties () enhances bioactivity but complicates enantiomeric resolution.

Analytical Consistency : NMR and MS data across studies () validate structural assignments but highlight variability in yields due to substituent effects.

Biological Activity

3-Methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide, with the CAS number 1241174-55-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anti-inflammatory, antibacterial, and anticancer activities based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a unique structure that includes a pyrazole moiety and an oxazole ring. The structural characteristics play a crucial role in its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process.

Table 1: Inhibitory Activity Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

In one study, derivatives showed IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating a strong anti-inflammatory profile compared to standard drugs like diclofenac .

2. Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. Preliminary results indicate that it exhibits activity against various Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Bacillus subtilis | TBD |

In vitro tests suggest that the compound could be effective against resistant strains, making it a candidate for further development in antibiotic therapies .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Some studies report that compounds similar to this compound exhibit significant antiproliferative effects across various human tumor cell lines.

Table 3: Anticancer Activity

| Cell Line | GI50 (nM) |

|---|---|

| A549 (Lung cancer) | TBD |

| MCF7 (Breast cancer) | TBD |

| HeLa (Cervical cancer) | TBD |

These findings suggest that the compound could inhibit tumor growth effectively, warranting further investigation into its mechanism of action and therapeutic applications .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of pyrazole derivatives:

- Study on Inflammatory Models : A study utilized carrageenan-induced paw edema in rats to assess anti-inflammatory effects. The results indicated that the compound significantly reduced edema compared to control groups .

- Antimicrobial Efficacy : Another study focused on the antibacterial properties against multi-drug resistant strains, revealing promising results that support further exploration into clinical applications .

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions:

Oxazole Ring Formation : Cyclization of α-haloketones or amides under acidic/basic conditions (e.g., using H₂SO₄ or K₂CO₃).

Pyrazole Intermediate Preparation : Condensation reactions with hydrazine derivatives to synthesize the 1-methyl-1H-pyrazol-3-yl moiety.

Coupling Reaction : Amide bond formation between the oxazole-5-carboxylic acid and the pyrazole amine using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions .

Key Considerations : Optimize reaction temperatures and solvent systems (e.g., DMF or THF) to enhance yield and purity. Purification via column chromatography or recrystallization is critical.

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (e.g., δ 7.72 ppm for aromatic protons) and ¹³C NMR to confirm substituent positions and molecular integrity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., m/z 416.1 [M+1]⁺) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).

- Elemental Analysis : Confirm empirical formula (e.g., C₁₀H₁₂N₄O₂).

Advanced: How can crystallographic studies resolve the three-dimensional structure of this compound?

Answer:

- X-ray Diffraction (XRD) : Use single-crystal XRD for precise structural elucidation.

- Software Tools : Employ SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution) to analyze hydrogen bonding patterns and intermolecular interactions .

- Key Parameters : Optimize crystal growth via slow evaporation in solvents like ethanol/water mixtures. Analyze packing motifs to understand stability and polymorphism.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

Substituent Variation : Systematically modify substituents on the pyrazole (e.g., methyl, trifluoromethyl) and oxazole (e.g., carboxamide position) rings.

In Vitro Assays : Test derivatives for target binding (e.g., enzyme inhibition assays) and cellular activity (e.g., IC₅₀ determination in cancer cell lines).

Computational Modeling : Use pharmacophore-based virtual screening (e.g., 3D-QSAR) and molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5HT7 receptors .

Advanced: How should researchers address contradictory biological activity data across studies?

Answer:

- Purity Verification : Re-analyze compound purity via HPLC and NMR to rule out impurities or degradation products .

- Assay Standardization : Ensure consistent assay conditions (e.g., pH, temperature, and cell line passage numbers).

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding kinetics alongside cellular assays).

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) to identify trends .

Advanced: What strategies are effective in improving the metabolic stability of this compound?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots via liver microsome studies.

- Isotope Labeling : Use ¹⁴C or ³H isotopes to track metabolic pathways in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.